molecular formula C46H48O6P2 B6298294 (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine) CAS No. 2301849-14-7

(S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine)

Cat. No.: B6298294
CAS No.: 2301849-14-7
M. Wt: 758.8 g/mol
InChI Key: BDQKPLUTJKBBMQ-UHFFFAOYSA-N
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Description

(S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its structure consists of a biphenyl core with six methoxy groups and two di-p-tolylphosphine groups attached, providing both steric and electronic properties that enhance its catalytic performance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of Di-p-tolylphosphine Groups:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

    Coordination: Transition metals like palladium, platinum, and rhodium.

Major Products

Scientific Research Applications

(S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) exerts its effects involves its ability to coordinate with transition metals, forming metal-phosphine complexes. These complexes act as catalysts in various reactions, enhancing reaction rates and selectivity. The steric and electronic properties of the ligand influence the reactivity and stability of the metal center, thereby affecting the overall catalytic performance .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2,2’-Bis(di-p-tolylphosphino)-4,4’,6,6’-tetramethoxybiphenyl
  • (S)-2,2’-Bis(di-p-tolylphosphino)-4,4’,6,6’-dimethoxybiphenyl

Uniqueness

(S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) is unique due to its six methoxy groups, which provide enhanced steric hindrance and electronic properties compared to similar compounds with fewer methoxy groups. This results in improved catalytic performance and selectivity in asymmetric synthesis .

Properties

IUPAC Name

[2-[6-bis(4-methylphenyl)phosphanyl-2,3,4-trimethoxyphenyl]-3,4,5-trimethoxyphenyl]-bis(4-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H48O6P2/c1-29-11-19-33(20-12-29)53(34-21-13-30(2)14-22-34)39-27-37(47-5)43(49-7)45(51-9)41(39)42-40(28-38(48-6)44(50-8)46(42)52-10)54(35-23-15-31(3)16-24-35)36-25-17-32(4)18-26-36/h11-28H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQKPLUTJKBBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C(=C(C(=C3)OC)OC)OC)C4=C(C=C(C(=C4OC)OC)OC)P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H48O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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